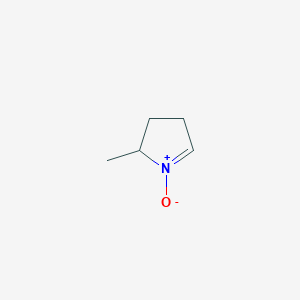

5-Methyl-1-pyrroline 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

146679-52-9 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2-methyl-1-oxido-3,4-dihydro-2H-pyrrol-1-ium |

InChI |

InChI=1S/C5H9NO/c1-5-3-2-4-6(5)7/h4-5H,2-3H2,1H3 |

InChI Key |

CCASPWMLIWTWPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC=[N+]1[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 5 Methyl 1 Pyrroline 1 Oxide Analogues

Established Synthetic Pathways for the 1-Pyrroline (B1209420) N-Oxide Core Structure

The foundational 1-pyrroline N-oxide ring system, the core of a versatile class of spin traps, is synthesized through several established methodologies. A common and long-standing approach is based on the reductive cyclization of a γ-nitro ketone or a related precursor. This process typically involves the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes intramolecular cyclization and subsequent dehydration to form the cyclic nitrone.

One of the most widely used derivatives, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), serves as a benchmark for the synthesis of this class of compounds. The synthesis of DMPO often commences from 2-methyl-2-nitropropane, which undergoes a series of reactions to introduce the necessary functional groups for cyclization. A detailed, multi-step synthesis based on Todd's original scheme provides a reliable method for producing DMPO of high purity suitable for biological spin trapping applications nih.gov. The general steps involve the formation of a γ-nitroalkanol, which is then reduced and cyclized. For instance, 4-methyl-4-nitropentanol can be treated with zinc dust in the presence of an acid to facilitate the reductive cyclization to the corresponding 1-pyrroline N-oxide chemicalbook.comchemicalbook.com.

More contemporary approaches have focused on improving the efficiency and versatility of these syntheses. For example, metal-catalyzed reactions, such as those involving gold or rhodium, have been employed for the intramolecular hydroamination of alkynamines to construct the 1-pyrroline ring rsc.org. Another strategy involves the 1,3-dipolar cycloaddition of nitrones with various dipolarophiles, which can be a powerful tool for creating substituted pyrrolidine (B122466) rings that can be subsequently converted to the desired 1-pyrroline N-oxides researchgate.net. Green chemistry principles have also been applied, with some syntheses being carried out in water using self-assembled nanoreactors to catalyze the dehydration reaction for nitrone formation nih.gov.

The choice of synthetic route often depends on the desired substitution pattern on the pyrroline (B1223166) ring, as different methodologies offer varying degrees of control over the introduction of functional groups at specific positions.

Functionalization and Derivatization Approaches for Enhanced Spin-Trapping Characteristics

To overcome the limitations of early spin traps, such as the instability of their spin adducts, significant efforts have been directed towards the functionalization and derivatization of the 1-pyrroline N-oxide core. These modifications aim to improve properties like hydrophilicity, spin adduct stability, and specificity for certain radicals. Key strategies include phosphorylation, carboxylation, and amidation at the C-5 position of the pyrroline ring.

Phosphorylation: The introduction of a phosphoryl group has been a highly successful strategy for enhancing the stability of superoxide (B77818) spin adducts. A prominent example is 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), which is synthesized via a two-step route nih.govacs.org. The DEPMPO-superoxide adduct is significantly more persistent than the corresponding adduct of DMPO, making it a superior choice for detecting superoxide radicals in biological systems nih.govrsc.orgacs.org. An analog, 5-diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DIPPMPO), has also been synthesized and offers the advantage of being a crystalline solid, which simplifies its purification compared to the oily DEPMPO rsc.org. Density functional theory (DFT) calculations have suggested that the increased stability of the spin adducts of phosphorylated nitrones is due to factors such as intramolecular hydrogen bonding in the cis adduct and a smaller dihedral angle between the beta-hydrogen and the nitroxyl (B88944) oxygen bond researchgate.net.

Carboxylation and Esterification: The introduction of a carboxyl group or its ester derivatives at the C-5 position can also modulate the properties of the spin trap. 5-Carboxy-5-methyl-1-pyrroline N-oxide has been investigated as a spin trap for the hydroxyl radical rsc.org. A family of ester-containing 5-carboxyl-5-methyl-1-pyrroline N-oxides has been synthesized and their reaction with superoxide has been studied nih.gov. These modifications can influence the hydrophilicity and reactivity of the spin trap. For instance, 5-(ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide (EMPO) is a highly hydrophilic cyclic nitrone whose superoxide adduct is considerably more stable than that of DMPO nih.gov. The synthesis of various EMPO derivatives with different substituents at the 5-position has allowed for a systematic study of how these groups affect the stability of the superoxide adduct nih.govresearchgate.net.

Amidation: Amidation is another strategy to introduce diverse functionalities. The synthesis of 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) and its derivatives has been explored to improve spin-trapping properties nih.govacs.org. For example, a β-cyclodextrin-cyclic nitrone conjugate, 5-N-β-cyclodextrin-carboxamide-5-methyl-1-pyrroline N-oxide (CDNMPO), was synthesized to enhance adduct stability and potentially control intracellular delivery acs.org. DFT studies have suggested that N-monoalkylsubstituted amides can be ideal for molecular tethering to improve spin-trapping properties for in vivo radical detection nih.gov.

The table below summarizes the characteristics of some key functionalized 1-pyrroline N-oxide derivatives.

| Compound Name | Abbreviation | Functional Group at C-5 | Key Feature | Reference |

| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Two methyl groups | Benchmark spin trap | nih.gov |

| 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide | DEPMPO | Diethoxyphosphoryl and methyl | Highly stable superoxide adduct | nih.govrsc.org |

| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DIPPMPO | Diisopropoxyphosphoryl and methyl | Crystalline solid, easier purification | rsc.org |

| 5-(Ethoxycarbonyl)-5-methyl-1-pyrroline N-oxide | EMPO | Ethoxycarbonyl and methyl | Increased hydrophilicity and superoxide adduct stability | nih.gov |

| 5-Carboxy-5-methyl-1-pyrroline N-oxide | --- | Carboxyl and methyl | Hydroxyl radical trap | rsc.org |

| 5-N-β-cyclodextrin-carboxamide-5-methyl-1-pyrroline N-oxide | CDNMPO | N-β-cyclodextrin-carboxamide and methyl | Enhanced adduct stability and potential for controlled delivery | acs.org |

Isotopic Labeling for Advanced Spectroscopic Applications

Isotopic labeling is a powerful technique used to track the fate of molecules in chemical reactions and biological pathways wikipedia.org. In the context of spin trapping, labeling 1-pyrroline N-oxide derivatives with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) provides significant advantages for spectroscopic analysis, particularly for Electron Paramagnetic Resonance (EPR) and mass spectrometry.

¹³C-Labeling: The introduction of a ¹³C atom at a specific position in the nitrone structure can lead to a more resolved EPR spectrum of the spin adduct, as the ¹³C nucleus has a nuclear spin that couples with the unpaired electron. This additional hyperfine splitting can help in the unambiguous identification of the trapped radical researchgate.netznaturforsch.com. For instance, ¹³C-labeled DMPO derivatives have been synthesized to distinguish between different spin adducts that would otherwise have very similar EPR spectra acs.org. A synthesis of ¹³C-labeled DMPO at the C5 position, along with deuteration, has been developed for hyperpolarization studies, aiming for in vivo detection of reactive oxygen species using ¹³C-MRI nih.gov.

¹⁵N and ²H-Labeling: Labeling with ¹⁵N at the nitrone nitrogen or with deuterium (B1214612) (²H) at various positions can also be beneficial. A simplified, four-step synthesis for ¹⁵N- and di(trideuteromethyl)-labeled DMPO has been reported, which avoids the use of hazardous reagents like hydrogen gas and ozone mdpi.comnih.govnih.gov. The ¹⁵N-labeled analog can be used to investigate the occurrence of artifacts in spin-trapping experiments, such as the Forrester-Hepburn artifact, where the nitroxide is formed through nucleophilic addition followed by oxidation rather than by direct radical trapping nih.gov. Deuteration can prolong the relaxation time of the spin adduct, which is advantageous for certain advanced EPR techniques nih.gov.

The following table presents examples of isotopically labeled 1-pyrroline N-oxide analogues and their applications.

| Labeled Compound | Isotope(s) | Position of Label | Application | Reference |

| N-[tert-¹³C]Butyl C-phenyl nitrone (PBN-[tert-¹³C]) | ¹³C | tert-Butyl group | Internal standard for EPR spin trapping competition studies | researchgate.netznaturforsch.com |

| [α-¹³C]M3PO and [β-¹³C]M3PO | ¹³C | Nitronyl (C2) or 2-methyl | Spin adduct identification | acs.org |

| 5-¹³C-DMPO-d₉ | ¹³C, ²H | C5 and methyl groups | In vivo ROS detection by hyperpolarized ¹³C-MRI | nih.gov |

| ¹⁵N-5,5-Dimethyl-1-pyrroline N-oxide | ¹⁵N | Nitrogen | Investigating spin-trapping artifacts | mdpi.comnih.gov |

| 5,5-Di(trideuteromethyl)-1-pyrroline N-oxide | ²H | Methyl groups | Dual spin-trapping mass spectrometry experiments | mdpi.comnih.gov |

Purification Techniques for Research-Grade Nitrone Compounds

The purity of nitrone spin traps is of paramount importance, especially for biological applications, as impurities can lead to artifactual EPR signals or interfere with the biological system under investigation. Therefore, rigorous purification techniques are essential to obtain research-grade compounds.

Common purification methods for nitrone compounds include column chromatography, distillation, and recrystallization. The choice of method depends on the physical properties of the nitrone, such as its state (solid or liquid) and thermal stability.

For liquid nitrones like DEPMPO, column chromatography is often employed mdpi.com. In contrast, crystalline nitrones such as DIPPMPO are more amenable to purification by recrystallization, which can be a more straightforward process rsc.org. For volatile compounds, distillation under reduced pressure is a common technique to achieve high purity chemicalbook.com.

A detailed procedure for the synthesis and purification of DMPO for biological applications has been described, emphasizing the need for multiple purification steps to achieve high 'chemical' and 'EPR' purity nih.gov. This often involves a combination of extraction, distillation, and sometimes treatment with activated carbon to remove paramagnetic impurities. The use of a silica (B1680970) plug has also been reported as an efficient purification method in some syntheses whiterose.ac.uk. The final purity is typically assessed by spectroscopic methods such as NMR and, crucially, by EPR to ensure the absence of any interfering signals.

Principles and Advanced Techniques in Electron Paramagnetic Resonance Epr Spin Trapping

Theoretical Basis of Radical Adduct Formation via Nitrone Compounds

Nitrone spin traps, including 5-Methyl-1-pyrroline 1-oxide, function by the addition of a transient radical (R•) across the carbon-nitrogen double bond of the nitrone function. mdpi.com This reaction results in the formation of a stable nitroxide radical, the spin adduct, where the unpaired electron is localized primarily on the nitrogen and oxygen atoms of the nitroxide group. mdpi.comnih.gov The stability of this resulting nitroxide radical allows it to accumulate to a concentration detectable by EPR spectroscopy. mdpi.com

The general reaction for radical trapping by a nitrone spin trap can be depicted as follows: R• + Nitrone → Nitroxide Spin Adduct

The structure of the formed spin adduct is influenced by the specific nitrone used and the nature of the trapped radical. mdpi.com Cyclic nitrones, like the derivatives of 1-pyrroline (B1209420) 1-oxide, often yield spin adducts with more informative EPR spectra compared to linear nitrones. This is due to a larger and more structure-sensitive hyperfine coupling with the β-hydrogen atom, and sometimes additional smaller couplings with γ-hydrogen nuclei in the ring structure. mdpi.com

The formation of the spin adduct is a covalent bonding process. wikipedia.org Theoretical studies, often employing density functional theory (DFT), have been instrumental in understanding the thermodynamics and kinetics of radical adduct formation. acs.orgacs.orgacs.org These computational approaches can predict the stability of different conformers of the spin adduct and the thermodynamics of their formation, providing insights into the reaction mechanisms. For instance, in aqueous systems, the trapping of the superoxide (B77818) radical (O₂•⁻) by nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is thought to proceed via the initial addition of O₂•⁻ to form a superoxide adduct, which is then protonated to yield the hydroperoxyl adduct (Nitrone-OOH). acs.org

It is important to note that the formation of nitroxide radicals from spin traps does not always involve a radical addition mechanism. In some cases, metal-catalyzed nucleophilic addition can lead to the formation of radical adducts, which can be an important consideration in experimental design and data interpretation. nih.gov

Quantitative and Qualitative EPR Spectroscopic Analysis of Spin Adducts

The EPR spectrum of a spin adduct provides a wealth of information for both qualitative and quantitative analysis. Qualitatively, the spectrum's line shape, number of lines, and their relative intensities are characteristic of the specific spin adduct formed. wikipedia.orgmdpi.com This "fingerprint" allows for the identification of the trapped radical. For example, the EPR spectra of spin adducts of this compound derivatives can often distinguish between different trapped radicals, such as superoxide and hydroxyl radicals. acs.org

For quantitative analysis, the intensity of the EPR signal is directly proportional to the concentration of the spin adduct. researchgate.net By using a standard of known concentration, such as a stable nitroxide radical like TEMPO, the concentration of the spin adduct can be determined. This allows for the quantification of the amount of the original transient radical that was trapped. However, accurate quantification requires careful consideration of experimental conditions to ensure that the spin adduct is stable over the measurement period and that its formation is not limited by the concentration of the spin trap. nih.gov

The analysis of EPR spectra can be complex, especially when multiple radical species are trapped simultaneously, leading to overlapping spectra. In such cases, computer simulation and spectral fitting techniques are employed to deconvolve the composite spectrum and identify the individual spin adducts and their relative concentrations. mdpi.com Furthermore, factors such as the formation of diastereomeric spin adducts from chiral nitrones can lead to more complex spectra that require detailed analysis. nih.govnih.gov

Determination of Hyperfine Coupling Constants for Radical Identification

A key aspect of identifying the trapped radical is the determination of the hyperfine coupling constants (hfcc) from the EPR spectrum. wikipedia.org Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin, such as ¹⁴N and ¹H. mdpi.com These interactions split the EPR signal into multiple lines, and the spacing between these lines corresponds to the hfcc, typically measured in Gauss (G) or millitesla (mT).

The magnitude of the hfcc is highly sensitive to the structure of the spin adduct and the identity of the trapped radical. mdpi.comnih.gov For nitroxide spin adducts derived from this compound and its analogues, the primary hyperfine couplings are typically with the nitroxide nitrogen (aₙ) and the β-hydrogen (aᵦ-н). nih.gov The values of these constants are diagnostic for the trapped radical. For instance, the superoxide adduct of 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) exhibits distinct hyperfine splitting constants for its different isomers. acs.org

Computational methods are frequently used to predict and interpret the hfcc of spin adducts. nih.govresearchgate.netacs.org These calculations can help to confirm the identity of the trapped radical and to understand how the conformation of the spin adduct influences the EPR spectral parameters. nih.govacs.org The β-hydrogen hyperfine splitting constant (aᵦ-н) has been shown to be particularly sensitive to conformational changes of the adducted group. nih.govnih.gov

Below is a table summarizing experimentally determined hyperfine coupling constants for the superoxide adduct of a derivative of this compound.

| Spin Trap Derivative | Radical Adduct | Isomer | aₙ (G) | aᵦ-н (G) | aᵧ-н (G) |

| 5-Carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) | Superoxide | Isomer I (80%) | 13.0 | 10.8 | - |

| 5-Carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) | Superoxide | Isomer II (20%) | 13.1 | 12.5 | 1.75 |

Data sourced from The Journal of Organic Chemistry acs.org

Kinetic Analysis of Spin Adduct Formation and Decay Rates

The temporal behavior of the spin adduct concentration provides valuable kinetic information about the radical-generating system. Kinetic analysis involves monitoring the EPR signal intensity over time to determine the rates of spin adduct formation and decay. rsc.org

The rate of formation of a spin adduct is dependent on the concentration of the transient radical and the spin trap, and the second-order rate constant for the spin trapping reaction. nih.gov Competition kinetics can be used to determine these rate constants. researchgate.net For example, the rate constant for the reaction of superoxide with a spin trap can be estimated by measuring its ability to compete with a known reaction of superoxide, such as its spontaneous dismutation or its reaction with ferricytochrome c. nih.govresearchgate.net The rate constants for superoxide trapping by derivatives of this compound are often in the range of 10 to 100 M⁻¹s⁻¹ at neutral pH. acs.orgresearchgate.net

The stability of the spin adduct is a critical factor in spin trapping experiments and is often characterized by its half-life (t₁/₂), the time it takes for the spin adduct concentration to decrease by half. rsc.orgrsc.orgdoi.org The decay of spin adducts can follow first-order or more complex kinetics and can be influenced by factors such as pH, temperature, and the presence of other reactive species. rsc.orgdoi.orgnih.gov For instance, the superoxide adduct of 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) has a half-life of about 8 minutes, which is significantly shorter than that of the DEPMPO-superoxide adduct (t₁/₂ ~16 min). acs.org In contrast, the DMPO-superoxide adduct is even less stable, with a half-life of approximately 45 seconds. interchim.fr

The decay of spin adducts can occur through various mechanisms, including intramolecular rearrangements and bimolecular reactions. acs.orgnih.gov Understanding these decay pathways is crucial for the accurate interpretation of spin trapping data. nih.gov

Below is a data table comparing the half-lives of superoxide adducts for various pyrroline-N-oxide spin traps.

| Spin Trap | Adduct | Half-life (t₁/₂) |

| 5-Carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) | Superoxide | ~8 minutes |

| 5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) | Superoxide | ~16 minutes |

| 5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO) | Superoxide | Shorter than DEPMPO-superoxide adduct |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) | Superoxide | ~45 seconds |

Data compiled from various sources. acs.orgrsc.orginterchim.fr

Mechanistic Investigations of Radical Trapping and Adduct Stability

Reaction Mechanisms of 5-Methyl-1-pyrroline 1-oxide with Key Reactive Species (e.g., Hydroxyl, Superoxide (B77818), Carbon-Centered Radicals)

The fundamental mechanism of radical trapping by this compound (MYPO) and its derivatives involves the addition of a transient radical (R•) across the carbon-nitrogen double bond of the nitrone moiety. This reaction converts the highly reactive, short-lived radical into a significantly more stable and persistent nitroxide radical adduct, which can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy nih.govresearchgate.net.

Hydroxyl Radical (•OH): The reaction with the hydroxyl radical is typically very fast. For instance, derivatives like 5-carboxy-5-methyl-1-pyrroline N-oxide have been developed to specifically trap •OH rsc.org. The resulting hydroxyl adduct is often characterized by a distinctive 1:2:2:1 quartet signal in EPR spectra, although the stability can be a limiting factor acs.org.

Superoxide Radical (O₂•⁻): The trapping of superoxide is a more complex and significantly slower process compared to hydroxyl radical trapping. For 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a closely related compound, the reaction rate constant at pH 7.0 is approximately 15 M⁻¹s⁻¹ acs.org. The reaction proceeds via the initial addition of O₂•⁻ to form an unstable adduct, which is then protonated to form the more commonly observed hydroperoxyl adduct (MYPO-OOH) nih.gov. The rate of superoxide trapping by various MYPO derivatives has been a subject of extensive study, with modifications at the 5-position aiming to improve reaction kinetics and adduct stability acs.org. For example, 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) exhibits a faster reaction rate with superoxide (around 80 M⁻¹s⁻¹ at pH 7.0) compared to DMPO acs.org.

Carbon-Centered Radicals: MYPO derivatives are also effective in trapping a variety of carbon-centered radicals. The resulting spin adducts generally exhibit distinct EPR spectra that can help in the identification of the trapped radical species. For example, the adduct of 5-diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DIPPMPO) with the methyl radical (•CH₃) can be readily distinguished from its hydroxyl radical adduct researchgate.net. The stability of these carbon-centered adducts is often greater than that of oxygen-centered radical adducts umn.edu.

| Spin Trap Derivative | Radical Species | Second-Order Rate Constant (k) | pH | Reference |

| DMPO | Superoxide (O₂•⁻) | ~15 M⁻¹s⁻¹ | 7.0 | acs.org |

| DMPO | Superoxide (O₂•⁻) | ~10³ M⁻¹s⁻¹ | 5.0 | nih.gov |

| DEPMPO | Superoxide (O₂•⁻) | ~80 M⁻¹s⁻¹ | 7.0 | acs.org |

| Various Ester-containing 5-carboxyl-5-methyl-1-pyrroline N-oxides | Superoxide (O₂•⁻) | 3-fold greater at acidic pH vs. physiological pH | Acidic vs. 7.4 | acs.orgnih.gov |

Stability and Persistence of Spin Adducts in Diverse Experimental Environments

The utility of a spin trap is critically dependent on the stability of its radical adducts. The persistence of the nitroxide signal is essential for reliable detection and quantification. The stability is influenced by the nature of the trapped radical, the specific structure of the spin trap, and the experimental environment.

Generally, carbon-centered radical adducts are more persistent than oxygen-centered ones. For DMPO, the carbon-centered adduct DMPO-CH(OH)CH₃ has half-lives of 16 minutes in plasma and 11 minutes in peritoneal fluid, whereas the hydroxyl adduct (DMPO-OH) is much shorter-lived, with a half-life of only 3.0 minutes in plasma and is undetectable in whole blood after one minute umn.edu.

The superoxide adducts of MYPO derivatives are notoriously unstable. The DMPO-superoxide adduct has a half-life of about 45 seconds interchim.fr. Modifications to the pyrroline (B1223166) ring are intended to enhance this stability. The superoxide adduct of 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) has a half-life of about 18 minutes acs.org. In contrast, the superoxide adduct of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO) has a shorter half-life than the DEPMPO adduct rsc.orgresearchgate.net. For 5-methyl-5-phenylpyrroline-1-oxide (MPPO), the hydroxyl adduct is significantly more stable than the superoxide adduct at physiological pH doi.org.

The decay of these adducts often follows first-order kinetics doi.org. The instability of adducts like those from myoglobin (B1173299) and hemoglobin can be attributed to intramolecular redox reactions between the adduct and amino acid residues or heme reaction products nih.gov.

| Spin Trap Adduct | Experimental Environment | Half-life (t½) | Reference |

| MPPO-OH | pH 7.4 buffer | 76.4 minutes | doi.org |

| MPPO-OOH | pH 7.4 buffer | 5.7 minutes | doi.org |

| DEPMPO-OOH | pH 7.0 buffer | ~18 minutes | acs.org |

| BocMPO-OOH | Aqueous media | Shorter than DEPMPO-OOH | rsc.orgresearchgate.net |

| DMPO-OH | Rat plasma | 3.0 minutes | umn.edu |

| DMPO-CH(OH)CH₃ | Rat plasma | 16 minutes | umn.edu |

| DMPO-CH(OH)CH₃ | Rat whole blood | 3.6 minutes | umn.edu |

| BMPO-OOH | Not specified | 23 minutes | interchim.fr |

Influence of Environmental Factors on Adduct Chemistry (e.g., pH, Redox Potential, Solvent Effects)

The chemical environment plays a crucial role in the reaction kinetics of spin trapping and the subsequent stability of the adducts formed.

pH: The pH of the medium has a profound effect on both the trapping efficiency and adduct stability. The rate constant for superoxide trapping by ester-containing derivatives of 5-carboxyl-5-methyl-1-pyrroline N-oxide is approximately three times greater at acidic pH compared to physiological pH acs.orgnih.gov. This is attributed to the protonation of the nitrone. For DMPO, the pKa of its conjugate acid was determined to be 6.0 nih.govacs.org. At mildly acidic pH (5.0-7.0), an alternative mechanism involving the protonated nitrone and its subsequent reaction with O₂•⁻ has been proposed, explaining the increased reactivity nih.govacs.org. The stability of the adducts is also pH-dependent; the decay of both hydroxyl and superoxide adducts of MPPO follows first-order kinetics with half-lives dependent on the pH of the medium doi.org. Furthermore, the EPR parameters of the spin adducts themselves can be pH-sensitive, as demonstrated by the DHPMPO-CH₃ adduct, which acts as a pH-sensitive probe rsc.org.

Redox Potential: The redox properties of the spin traps and their adducts are critical, particularly in biological systems with complex redox environments. The short half-life of many nitrone-superoxide adducts limits their application, and understanding their susceptibility to oxidation and reduction is important acs.org. The DMPO-OH adduct, for example, can be further oxidized by Fe³⁺ ions in Fenton systems, which can reduce the observed EPR signal researchgate.net. The redox potential of the spin trap itself is also a key factor; DMPO is considered one of the most redox-inactive spin traps, making it less prone to artifactual signal generation through direct oxidation or reduction scispace.com.

Solvent Effects: The nature of the solvent can influence radical generation and adduct stability. In studies involving the photoexcitation of TiO₂ in non-aqueous solvents like DMSO, acetonitrile, and methanol, the use of DMPO led to the trapping of various solvent-derived oxygen- and carbon-centered radicals researchgate.net. This highlights the importance of considering the solvent as a potential source of secondary radicals that can be trapped, complicating spectral interpretation.

Elucidation of Side Reactions and Background Signal Generation in Spin-Trapping Systems

A significant challenge in spin-trapping experiments is the potential for side reactions and the generation of background signals, which can lead to the misinterpretation of results.

Adduct Transformation: One of the most well-documented side reactions is the decomposition of the superoxide adduct into the hydroxyl adduct acs.org. For DMPO, theoretical calculations suggest this can occur via an intramolecular rearrangement that yields a hydroxyl radical as a product, which is then trapped acs.orgjohnshopkins.edu. In biological systems, this conversion can also be mediated by enzymes released from lysed cells nih.gov. This transformation makes it difficult to unambiguously assign the detected hydroxyl adduct to the direct trapping of hydroxyl radicals versus the decomposition of the superoxide adduct.

Oxidation and Dimerization: In certain chemical systems, such as those involving Fenton chemistry, the spin adduct itself can be further oxidized. The DMPO-OH adduct can be oxidized by excess radicals or Fe³⁺, which can lead to the appearance of additional signals, such as a triplet signal attributed to a paramagnetic dimer researchgate.netnih.gov.

Artifactual Adduct Formation: Spin adducts can sometimes be formed through mechanisms other than the direct trapping of a free radical. A metal-catalyzed nucleophilic addition of water to DMPO has been described as a potential source of the DMPO-OH signal, independent of actual hydroxyl radical generation nih.gov. Additionally, components of the reaction buffer can sometimes decompose, especially under alkaline conditions, to form carbon-centered radicals that are subsequently trapped, leading to confounding signals researchgate.net.

Background Signals: Background signals can arise from paramagnetic impurities within the spin trap preparation itself or from the experimental medium bettersizeinstruments.comosu.eduthermofisher.com. It is crucial to run control experiments without the radical generating system to identify any pre-existing signals interchim.fr. The cleanliness of the sample cell and the composition of the medium can also contribute to optical and electrical noise that constitutes the background signal bettersizeinstruments.comthermofisher.com.

Computational and Theoretical Modeling in Nitrone Spin Trapping Research

Density Functional Theory (DFT) Applications for Predicting Spin Adduct Properties

No specific DFT studies predicting the hyperfine coupling constants or other electron paramagnetic resonance (EPR) spectral properties of 5-Methyl-1-pyrroline 1-oxide radical adducts were found. Research in this area is heavily concentrated on DMPO and its substituted analogs.

Quantum Chemical Calculations of Thermodynamic Parameters for Radical Adduct Formation

There is a lack of published quantum chemical calculations detailing the thermodynamic parameters, such as enthalpy and Gibbs free energy, for the formation of radical adducts with this compound.

In Silico Studies of Nitrone Reactivity and Selectivity towards Specific Radicals

No in silico investigations into the reactivity and selectivity of this compound towards specific radical species could be located.

Molecular Dynamics Simulations for Understanding Adduct Conformations and Stability

A search for molecular dynamics simulations focused on the conformational analysis and stability of this compound adducts did not yield any relevant studies.

Due to the absence of specific research on this compound in these computational domains, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content. The creation of data tables and detailed research findings is precluded by the lack of primary source material.

Applications in Biochemical and Biomedical Research Models Non Human and Non Clinical

In Vitro Systems for Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Detection

In vitro systems provide a controlled environment to study the generation and behavior of free radicals. DMPO is a cornerstone tool in these systems, allowing for the trapping of transient radicals to form more stable radical adducts detectable by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.

Enzymatic systems that mimic biological radical production are frequently paired with DMPO to study specific radical species. The xanthine (B1682287) oxidase (XO) system, in particular, is a well-characterized source of both superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals. When DMPO is used in the XO system, it traps these radicals, forming the corresponding DMPO-OOH (superoxide adduct) and DMPO-OH (hydroxyl radical adduct) spin adducts. nih.govresearchgate.net Studies have demonstrated that xanthine oxidase can generate the highly reactive •OH radical directly, in addition to O₂•⁻, and that the ratio of their production is influenced by the concentrations of dissolved oxygen and hydrogen peroxide. nih.govresearchgate.net The use of DMPO in conjunction with enzymes like superoxide dismutase (which scavenges O₂•⁻) and catalase (which breaks down H₂O₂) allows researchers to dissect the specific pathways of radical generation within these systems. nih.govresearchgate.net For instance, in an XO system containing 1-methyl-3-nitro-1-nitrosoguanidine (B137566) (MNNG), DMPO was used to confirm that •OH was produced from the reaction of MNNG with H₂O₂ generated by the enzyme. nih.gov

Chemical systems offer a non-enzymatic method for generating radicals. The Fenton reaction, which involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide (H₂O₂), is a classic method for producing hydroxyl radicals. nih.govresearchgate.net DMPO is widely used as a spin trap in this system to detect and quantify the highly reactive •OH radicals, which are trapped to form the characteristic DMPO-OH adduct. nih.govresearchgate.net However, the stability of this adduct can be influenced by experimental conditions. Research indicates that for a stable EPR signal, the concentration of DMPO should be significantly higher—at least 20 times that of H₂O₂ and 200 times that of the iron catalyst—to prevent further oxidation of the DMPO-OH adduct. nih.govresearchgate.net

Photochemical systems are another valuable tool. For example, superoxide anions can be generated by illuminating a solution of riboflavin (B1680620) and L-methionine, with the resulting radicals being trapped by DMPO to produce a characteristic EPR signal. acs.org

| System Type | Radical Source Example | Primary Radical(s) Detected with DMPO | Key Findings/Considerations | Citations |

|---|---|---|---|---|

| Enzymatic | Xanthine Oxidase/Hypoxanthine | Superoxide (O₂•⁻), Hydroxyl (•OH) | Allows for the study of both O₂•⁻ and •OH generation from a single enzymatic source. | nih.govresearchgate.netnih.gov |

| Chemical | Fenton Reaction (Fe²⁺ + H₂O₂) | Hydroxyl (•OH) | DMPO concentration must be optimized to ensure adduct stability and prevent artifacts. | nih.govresearchgate.netacs.org |

| Chemical | Photochemical (Riboflavin/L-methionine) | Superoxide (O₂•⁻) | Provides a controlled, non-metallic system for generating superoxide radicals. | acs.org |

Ex Vivo Organ and Tissue Models for Radical Detection (e.g., Isolated Perfused Organs)

Ex vivo models, such as isolated perfused organs, bridge the gap between in vitro simplicity and in vivo complexity. The isolated perfused rat heart is a prominent model used to study events like ischemia-reperfusion injury, where a burst of free radicals is thought to cause significant tissue damage upon the restoration of blood flow. In this model, DMPO has been used to investigate the role of free radicals in myocardial injury. nih.govnih.gov One study found that administering DMPO before inducing ischemia resulted in improved recovery of left ventricular function and a reduction in infarct size, suggesting a protective effect mediated by radical scavenging. nih.govnih.gov However, another study reported that DMPO was ineffective in preserving contractile performance, leading to the hypothesis that its hydrophilic nature may limit its ability to trap intracellularly generated radicals. nih.gov A phosphorylated derivative, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO), has been shown to be effective in characterizing superoxide production during the reperfusion of ischemic isolated rat hearts, in part due to the greater stability of its superoxide adduct. nih.gov

In Vivo Animal Models for Free Radical Detection (e.g., Rodent Models of Oxidative Stress, Ischemia-Reperfusion Injury)

The detection of highly reactive free radicals in live animals presents a significant challenge. DMPO has been adapted for in vivo applications, often in rodent models of diseases associated with oxidative stress. mdpi.com A novel technique known as immuno-spin trapping has been developed to overcome the limitations of direct EPR detection in vivo. nih.gov This method involves administering DMPO to the animal, where it traps protein and lipid radicals. These DMPO-radical adducts are then detected in tissues using an antibody that specifically recognizes the DMPO-nitrone adduct. nih.govnih.gov This approach has been successfully used to detect and image membrane-bound radicals in the kidneys, liver, and lungs of diabetic mice, providing spatial information about oxidative stress within organs. nih.gov

Furthermore, to enhance in vivo detection capabilities, isotopically labeled versions of DMPO, such as ¹³C-labeled DMPO, have been synthesized. nih.gov When used with hyperpolarized ¹³C-Magnetic Resonance Imaging (MRI), this compound provides a significantly enhanced signal, allowing for the tracking of its distribution in organs like the heart, lungs, and kidneys of mice and offering a potential new avenue for in vivo ROS detection. nih.gov

Investigation of Radical-Mediated Processes in Cellular Systems (e.g., Macrophage Activation, Cell-Free Systems)

Cellular systems are crucial for understanding the role of radicals in specific biological processes. In a study using the RAW 264.7 macrophage cell line, DMPO was shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS). nih.gov The compound reduced the production of inflammatory mediators and protected cells from LPS-induced damage. Mechanistically, DMPO was found to decrease intracellular ROS production, thereby inhibiting the activation of key inflammatory signaling pathways, including NF-κB and MAPKs. nih.gov

Cell-free systems, such as rat heart supernatant, have also been used with immuno-spin trapping techniques. In these preparations, myoglobin (B1173299) was identified as the primary source of detectable protein radicals formed during peroxidation events. nih.gov The enzymatic and chemical systems described in section 6.1 also serve as foundational cell-free models for studying radical chemistry.

| Model Type | Specific Model Example | Detection Method | Key Findings | Citations |

|---|---|---|---|---|

| Cellular System | LPS-stimulated RAW 264.7 Macrophages | Biochemical assays for inflammation and ROS | DMPO reduces LPS-induced inflammation by scavenging ROS and inhibiting NF-κB/MAPK signaling. | nih.gov |

| Ex Vivo Organ | Isolated Perfused Rat Heart | EPR Spectroscopy | Used to detect radicals during ischemia-reperfusion; results on cardioprotection are varied. | nih.govnih.govnih.gov |

| In Vivo Animal | Diabetic Mouse Model | Immuno-Spin Trapping with mMRI | Enabled imaging of membrane-bound radical adducts in kidneys, liver, and lungs. | nih.gov |

| In Vivo Animal | Mouse Model | Hyperpolarized ¹³C-MRI with ¹³C-DMPO | Demonstrated biodistribution of DMPO in vivo, paving the way for direct ROS detection via MRI. | nih.gov |

Comparative Efficacy of 5-Methyl-1-pyrroline 1-oxide Derivatives in Specific Research Contexts

While DMPO is a foundational spin trap, its limitations, such as the relative instability of its superoxide adduct (DMPO-OOH), have driven the development of several derivatives. These derivatives often offer improved stability and utility in specific biological contexts.

DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide): This is one of the most successful derivatives. The DEPMPO-superoxide adduct is significantly more persistent—reportedly 15 times more stable at pH 7—than the DMPO adduct. nih.gov A major advantage is that the decomposition of the DEPMPO-superoxide adduct does not generate a hydroxyl radical adduct, which is a known artifact and a significant drawback when using DMPO. caymanchem.com In vivo studies have shown that the DEPMPO/SO₃•⁻ adduct is 2-4 times more stable than the equivalent DMPO adduct. nih.gov

DIPPMPO (5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide): This crystalline analog of DEPMPO offers similar advantages for spin trapping but is easier to purify and handle, and its solutions are EPR silent, reducing background noise. rsc.org

CYPMPO (5-(2,2-dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide): Like DEPMPO, CYPMPO forms stable superoxide adducts (half-life of ~50 minutes in a xanthine oxidase system). Its primary advantage is practical: it is a high-melting-point, non-hygroscopic solid, making it much easier to handle and store than the oily, hygroscopic DEPMPO. tandfonline.com

Lipophilic DEPMPO Derivatives: To better detect radicals within lipid environments, derivatives with increased lipid solubility have been synthesized, such as DPPMPO, DBPMPO, and DEHPMPO. These allow for the investigation of lipid-derived radicals and superoxide generation within membranes. nih.gov

5-Carboxy-5-methyl-1-pyrroline N-oxide (CMPO): This derivative was developed to specifically trap hydroxyl radicals with high selectivity over superoxide, offering a more targeted tool for detecting •OH in biological systems. rsc.org

The choice between DMPO and its derivatives depends on the specific research question, the biological system under investigation, and the primary radical species of interest. For superoxide detection, derivatives like DEPMPO and CYPMPO are generally considered superior due to the enhanced stability of their respective adducts. nih.govtandfonline.com

Advanced Spectroscopic and Analytical Methodologies for Radical Detection

Low-Frequency EPR for In Vivo Applications

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection of paramagnetic species, including spin adducts. While standard X-band EPR (around 9.5 GHz) is widely used for in vitro studies, its application in vivo is limited by the significant absorption of high-frequency microwaves by biological tissues, primarily due to water content. This restricts penetration depth to only a few millimeters.

To overcome this limitation, low-frequency EPR, such as L-band (~1-2 GHz), has been developed for in vivo applications. The lower microwave frequency allows for significantly deeper tissue penetration, enabling the study of radical processes in living organisms.

Key Research Findings:

Whole-Body Analysis: The use of low-frequency EPR spectrometers with whole-body resonators has made it possible to detect spin adducts in living animals. For instance, the formation of a hemoglobin thiyl radical adduct with 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), a closely related spin trap, was successfully monitored in real-time in living rats. nih.gov

Detection of Specific Radicals: Direct in vivo spin trapping using L-band EPR has successfully identified sulfite (B76179) radical adducts. nih.gov The relative stability of these specific adducts facilitates their accumulation to detectable concentrations within the living system. nih.gov

Challenges and Considerations: While powerful, in vivo EPR faces challenges. The interpretation of results can be complex, as the decrease in the nitroxide signal can occur through various mechanisms beyond radical trapping. nih.gov Furthermore, the concentration of the spin adduct in a specific organ might be too low for imaging, requiring sensitive resonators and optimized spin traps. mdpi.com

| Application Area | EPR Frequency | Advantage | Example Study |

| In Vivo Radical Detection | Low-Frequency (e.g., L-band, ~1.2 GHz) | Deeper tissue penetration suitable for living organisms. | Detection of hemoglobin thiyl radicals in rats. nih.gov |

| In Vitro / Superficial Tissue | High-Frequency (e.g., X-band, ~9.5 GHz) | Higher sensitivity for samples with low water content. | Standard analysis of spin adducts in solutions. |

Nuclear Magnetic Resonance (NMR) for Adduct Characterization and Metabolite Identification

While EPR is essential for detecting the paramagnetic nature of spin adducts, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding their diamagnetic derivatives and the surrounding molecular environment. NMR is a powerful tool for elucidating the precise chemical structure of molecules by probing the magnetic properties of atomic nuclei. technologynetworks.com

Once a spin adduct becomes EPR-silent, typically through reduction to a hydroxylamine (B1172632) or rearrangement, NMR can be employed to characterize these stable, diamagnetic end-products. ncsu.edu This is crucial for confirming the identity of the trapped radical.

NMR in Adduct Characterization:

Structural Confirmation: NMR provides definitive structural information. For example, ³¹P NMR has been used to assign the signals and confirm the structures of adducts formed between phosphorylated derivatives of 5-methyl-1-pyrroline N-oxide and various oxygen- and carbon-centered radicals. ncsu.edu

Metabolite Identification: In complex biological systems, NMR is a leading technique for identifying and quantifying metabolites in biofluids or tissue extracts. nih.govconicet.gov.ar Its non-selective nature allows for the detection of a wide range of compounds simultaneously. technologynetworks.com This capability can be used to identify metabolites of the original spin trap or its adducts, providing insights into their metabolic fate.

Multi-dimensional Techniques: Sophisticated multi-dimensional NMR techniques, such as COSY and HSQC, can resolve highly complex spectra and establish connectivity between atoms within a molecule, which is invaluable for identifying novel or unexpected adduct structures. technologynetworks.comconicet.gov.ar

| Technique | Information Provided | Application to 5-Methyl-1-pyrroline 1-oxide |

| 1D ¹H NMR | Provides information on the chemical environment of hydrogen atoms. | Characterization of the basic structure of the spin trap and its diamagnetic derivatives. mdpi.com |

| 2D Correlation Spectroscopy (e.g., COSY, HSQC) | Shows connectivity between different nuclei (e.g., ¹H-¹H or ¹H-¹³C). | Elucidation of the complete and unambiguous structure of complex spin adducts and metabolites. technologynetworks.comconicet.gov.ar |

| ³¹P NMR | Specific for phosphorus-containing compounds. | Characterization of adducts from phosphorylated spin traps like DEPMPO and DIPPMPO. ncsu.edu |

Mass Spectrometry (MS) for Spin Adduct Confirmation and Structural Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of spin adducts and elucidating their structures through fragmentation analysis. ncsu.edunih.gov

MS is often used in tandem with EPR and NMR to provide orthogonal and confirmatory evidence. After a spin trapping experiment, the resulting mixture can be analyzed to identify the exact mass of the formed adducts, confirming the identity of the trapped radical.

Key Applications in Spin Trapping:

Molecular Weight Confirmation: MS provides the precise molecular weight of the diamagnetic products derived from the initial spin adducts, thereby confirming the successful trapping of a specific radical. For example, MS was used to independently confirm the detection of the formyl radical adduct of DMPO. nih.gov

Structural Elucidation via Fragmentation: By analyzing the fragmentation patterns of the parent ion, the structure of the spin adduct can be studied in detail. The fragmentation pathways of radical adducts of 5-diisopropyloxy-phosphoryl-5-methyl-1-pyrroline-N-oxide (DIPPMPO) were shown to proceed mainly via the loss of the diisopropyloxy(oxido)phosphoranyl radical, providing structural confirmation. ncsu.edu

Detection of Stable End-Products: The hydroxylamines or nitrones that result from the oxidation or reduction of the initial paramagnetic adduct are stable and readily detected by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). ncsu.edu

| MS-based Method | Utility in Adduct Analysis | Research Finding |

| Gas Chromatography-MS (GC-MS) | Separation and identification of volatile and semi-volatile compounds. | Characterization of the starting spin trap (DIPPMPO) and its fragmentation pathway. ncsu.edu |

| Liquid Chromatography-MS (LC-MS) | Separation and identification of a wide range of non-volatile compounds. | Analysis of complex biological mixtures for spin adducts and their metabolites. |

| High-Resolution MS (HRMS) | Provides highly accurate mass measurements. | Unambiguous determination of the elemental composition of an unknown spin adduct. |

Coupled Techniques for Enhanced Radical Profiling

The most comprehensive understanding of radical processes is often achieved by combining multiple analytical techniques. Coupling separation methods with spectroscopic detection provides a powerful approach to analyze complex mixtures and definitively identify radical adducts.

The synergy between different methodologies allows researchers to overcome the limitations of any single technique.

EPR and MS: This combination is particularly powerful. EPR confirms the presence of a paramagnetic adduct, while MS provides its exact mass and structural details. This dual approach was used for the unambiguous identification of the formyl radical adduct of DMPO. nih.gov

NMR and MS: The coupling of NMR and MS is a cornerstone of modern chemical analysis. For spin trapping, this combination provides definitive structural elucidation of diamagnetic end-products. The structure of various radical adducts of DIPPMPO was studied and confirmed by combining ³¹P NMR and MS. ncsu.edu

Immuno-Spin Trapping: A novel coupled technique involves using antibodies that specifically recognize the nitrone structure formed after a radical is trapped and the adduct decays. These anti-DMPO antibodies can be used in immunoassays (like ELISA or immunohistochemistry) to detect the location and distribution of radical formation in tissues, which can then be correlated with EPR or MS data. ncats.io

This multi-faceted analytical strategy, leveraging the strengths of EPR, NMR, and MS, provides a robust framework for the detection, characterization, and structural elucidation of radical adducts formed from this compound and its analogs.

Challenges, Limitations, and Future Directions in 5 Methyl 1 Pyrroline 1 Oxide Research

Interpretation Complexities of Multi-Radical Adduct Spectra

A significant challenge in spin trapping research lies in the interpretation of complex Electron Paramagnetic Resonance (EPR) spectra, especially when multiple radical species are trapped simultaneously. The resulting spectrum is a superposition of the spectra of all individual radical adducts, which can be difficult to deconvolute.

The complexity of EPR spectra for the superoxide (B77818) adducts of cyclic nitrones, including M4PO analogs, is increased by the presence of asymmetric line widths. These are attributed to conformational exchanges within the molecule. For 5-substituted pyrroline (B1223166) N-oxides, this is further complicated by the formation of diastereomeric species, each with a distinct EPR spectral profile, making definitive identification of the trapped radical challenging. nih.gov For instance, the EPR spectra of aminoxyls derived from the reaction of ester-containing 5-carboxyl-5-methyl-1-pyrroline N-oxides with superoxide were found to be inconsistent with a model that included a single gamma-hydrogen splitting. A more accurate interpretation required modeling them as two diastereomers with identical nitrogen splittings but slightly different beta-hydrogen splittings. lsu.edu

The hydroxyl and some alkoxyl spin adducts of 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO), a close analog of M4PO, are notoriously difficult to assign due to the remarkable similarity of their EPR spectra. Resolving superhyperfine (SHF) structure and employing computer simulations can assist in distinguishing between these adducts. researchgate.net Computational approaches, such as density functional theory (DFT), are also being used to predict the hyperfine splitting constants (hfsc's) of various adduct conformations to aid in spectral interpretation. nih.gov

Artifactual Spin Adduct Formation and Assay Specificity Considerations

A major limitation in the use of nitrone spin traps is the potential for artifactual spin adduct formation, which can lead to misinterpretation of results. These artifacts can arise from non-radical reactions, compromising the specificity of the assay for detecting free radicals.

One well-documented artifact is the metal-catalyzed nucleophilic addition of water to the spin trap, which can produce a hydroxyl radical adduct signal in the absence of actual hydroxyl radical generation. wikipedia.org Similarly, quinones can directly react with DMPO to form the same adduct as that from genuine hydroxyl radical trapping, independent of peroxides, through a non-radical mechanism. mdpi.com

Furthermore, the spin trap itself can be oxidized, leading to the formation of EPR-active species that are not the result of trapping a free radical. For example, in the presence of methemoglobin and hydrogen peroxide, DMPO can be oxidized to 5,5-dimethylpyrrolidone-2-oxyl-(1) (DMPOX), which has a distinct nine-line EPR spectrum. This occurs via the peroxidase activity of methemoglobin and can be prevented by peroxidase inhibitors. researchgate.net The further oxidation of the DMPO-OH adduct by Fe(III) ions in Fenton systems can also lead to a decrease in the EPR signal, complicating quantification. researchgate.netyoutube.com These findings highlight the critical need for appropriate controls and careful consideration of the experimental system to avoid misinterpreting artifactual signals as evidence of free radical production.

Development of Novel Nitrone Spin Traps with Improved Characteristics

To address the limitations of existing spin traps, there is a continuous effort to develop novel nitrones with improved characteristics. The ideal spin trap would exhibit high reactivity towards specific radicals, form highly persistent adducts with distinctive and easily interpretable EPR spectra, and have low toxicity and minimal side reactions.

Several newer 5-substituted pyrroline N-oxides have been synthesized with the aim of improving upon the properties of DMPO. For example, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide (DEPMPO) forms a superoxide adduct that is significantly more persistent (15 times at pH 7) than the corresponding DMPO adduct, allowing for clearer detection of superoxide in biological systems like the reperfusion of ischemic rat hearts. mdpi.commdpi.com Another analog, 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DIPPMPO), offers the advantage of being a crystalline solid, which simplifies purification compared to the oily DEPMPO, while retaining its excellent spin trapping properties. wikipedia.orgnih.gov

Other novel nitrones have been developed to specifically address certain challenges. For instance, 5-carboxy-5-methyl-1-pyrroline N-oxide has been shown to selectively trap hydroxyl radicals over superoxide, offering a new tool for detecting hydroxyl radicals in vivo. biorxiv.orgmdpi.com Additionally, new heteroaryl nitrones have been synthesized that demonstrate a high capacity to trap and stabilize a variety of O-, C-, S-, and N-centered radicals, with some showing longer half-lives than DMPO adducts. nih.govnih.gov The development of para-substituted α-phenyl-N-tert-butyl nitrones (PBNs) has also shown that modifying the electronic properties of the nitrone can significantly increase the trapping rate for certain radicals. nih.gov

| Spin Trap | Key Improvement(s) | Reference(s) |

| DEPMPO | More persistent superoxide adduct | mdpi.commdpi.com |

| DIPPMPO | Crystalline solid (easier purification) with DEPMPO-like properties | wikipedia.orgnih.gov |

| 5-carboxy-5-methyl-1-pyrroline N-oxide | Selective for hydroxyl radical over superoxide | biorxiv.orgmdpi.com |

| Novel heteroaryl nitrones | High capacity to trap various radicals, some with longer adduct half-lives | nih.govnih.gov |

| Para-substituted PBNs | Increased trapping rate for certain radicals | nih.gov |

Integration of Spin Trapping with Other Advanced Omics Technologies

The integration of spin trapping with other advanced "omics" technologies, such as proteomics and metabolomics, represents a powerful strategy to gain a more comprehensive understanding of the role of free radicals in biological processes. This multi-omics approach allows for the correlation of radical formation with changes in protein expression, modification, and metabolic pathways.

A significant advancement in this area is the combination of spin trapping with mass spectrometry-based proteomics. The technique of immuno-spin trapping, which uses antibodies to detect nitrone adducts on proteins, has greatly increased the sensitivity of detecting protein radicals. nih.govnih.govnih.gov Following immuno-detection, mass spectrometry can be employed to identify the specific proteins that have been modified by radical attack and even pinpoint the exact amino acid residues where the spin trap has adducted. nih.govnih.govnih.gov This approach provides a direct link between radical formation and specific molecular targets. For example, this combined methodology has been used to identify DMPO adducts on hemoglobin in red blood cells, confirming that tyrosine and cysteine residues are primary sites of radical trapping. nih.gov

While direct, large-scale integration of EPR spin trapping data with high-throughput omics is still an emerging area, studies have begun to explore the effects of spin traps on the transcriptome. For instance, transcriptomic analysis of macrophages treated with DMPO revealed that the spin trap itself can alter gene expression related to the immune system, dampening the inflammatory response triggered by lipopolysaccharides. nih.gov This suggests that spin traps can have biological effects beyond simple radical scavenging, which can be elucidated through omics approaches.

Future research will likely focus on developing more seamless workflows for integrating spin trapping data with proteomics, metabolomics, and transcriptomics to build comprehensive models of redox signaling and oxidative stress in health and disease.

Expanding Applications in Fundamental Redox Biology Research

Nitrone spin traps like M4PO and its analogs continue to be invaluable tools for expanding our understanding of fundamental redox biology. Their ability to detect and identify specific free radicals in complex biological systems allows researchers to investigate the roles of these reactive species in a wide range of physiological and pathological processes.

One major area of application is in the study of inflammation. Spin traps have been used to demonstrate the production of free radicals by immune cells and to investigate the role of these radicals in inflammatory signaling pathways. For example, DMPO has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by reducing the production of pro-inflammatory mediators. nih.gov These studies provide insights into the mechanisms of inflammatory diseases and suggest potential therapeutic strategies targeting oxidative stress.

Furthermore, nitrone spin traps are being used to unravel the complex roles of free radicals in cellular signaling. While once considered purely damaging agents, it is now recognized that reactive oxygen species (ROS) and reactive nitrogen species (RNS) can act as signaling molecules at low concentrations. Spin trapping allows for the sensitive detection of these signaling radicals, helping to elucidate their sources, targets, and downstream effects.

The development of more sophisticated spin traps and their integration with other advanced analytical techniques will continue to expand their applications in redox biology. These tools will be crucial for dissecting the intricate networks of redox regulation and for understanding how disruptions in these networks contribute to disease.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methyl-1-pyrroline 1-oxide, and how can its purity be verified?

- Methodology : Synthesis typically involves oxidation of 5-methylpyrrolidine using peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity and gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess impurities.

- Key Considerations : Ensure inert atmospheres during synthesis to avoid unintended side reactions. Quantify residual solvents using techniques like headspace GC-MS .

Q. What are the critical storage and handling precautions for this compound to prevent peroxide formation?

- Methodology : Store under inert gas (argon/nitrogen) in amber glass containers to minimize light/oxygen exposure. Test for peroxides every 3 months using iodometric titration or commercial test strips. Label containers with dates of receipt, opening, and peroxide test results .

- Safety Protocols : Dispose of aged stocks (>12 months unopened, >6 months opened) via certified hazardous waste channels. Avoid evaporation by maintaining container volume .

Q. How is this compound characterized using spectroscopic techniques such as NMR and EPR?

- NMR : Assign peaks using ¹H (δ ~2.5–3.5 ppm for pyrroline protons) and ¹³C (δ ~50–70 ppm for nitroxide carbons). Compare with literature data for analogous compounds (e.g., DMPO or BMPO) .

- EPR : Use X-band spectrometers (9–10 GHz) with modulation amplitudes <1 G. Record spectra in aqueous or organic solvents, noting hyperfine splitting constants (e.g., a<sup>N</sup> and a<sup>H</sup>) to identify radical adducts .

Advanced Research Questions

Q. How does this compound compare to other spin-trapping agents like DMPO and DEPMPO in detecting specific radical species?

- Methodology : Conduct competitive trapping experiments in systems generating superoxide (O₂•⁻), hydroxyl (•OH), or alkyl radicals. Compare adduct stability via EPR decay kinetics. For example, DEPMPO-OOH (superoxide adduct) has a half-life >30 minutes, outperforming DMPO-OOH (~5 minutes) .

- Data Interpretation : Note that this compound may exhibit lower specificity for sulfur-centered radicals compared to CYPMPO .

Q. What experimental parameters should be optimized when using this compound in EPR spectroscopy to maximize radical adduct stability?

- Optimization Steps :

- pH : Maintain physiological pH (7.4) to avoid adduct decomposition.

- Temperature : Perform experiments at 25°C or lower to slow decay rates.

- Solvent : Use degassed buffers (e.g., PBS) with chelators (e.g., DTPA) to minimize metal-catalyzed radical recombination .

Q. How can researchers address challenges in interpreting EPR spectra of radical adducts formed with this compound, especially in complex biological systems?

- Spectral Deconvolution : Apply background subtraction algorithms to remove interference from endogenous paramagnetic species (e.g., Mn²⁺). Use simulation software (e.g., EasySpin) to resolve overlapping signals .

- Validation : Confirm adduct identity using isotopic labeling (e.g., ¹⁷O-enriched H₂O₂ for •OH trapping) or enzymatic inhibition (e.g., SOD for O₂•⁻) .

Q. What are the best practices for quantifying radical concentrations using this compound spin trapping, considering factors like adduct decay rates?

- Quantitative Workflow :

Calibration : Generate standard curves with stable radical sources (e.g., TEMPOL).

Kinetic Correction : Measure adduct decay rates under experimental conditions and apply time-dependent correction factors.

Signal Integration : Use double integration of EPR spectra to calculate spin concentrations relative to a reference standard .

- Limitations : Account for competitive reactions with biological antioxidants (e.g., glutathione) that may reduce trapping efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.